2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
Description
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)ethanamine |
InChI |
InChI=1S/C9H11N3O/c10-2-4-13-8-5-7-1-3-11-9(7)12-6-8/h1,3,5-6H,2,4,10H2,(H,11,12) |
Clé InChI |
GWXPLCLNABPCAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC=C(C=C21)OCCN |
Origine du produit |
United States |
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine, a key intermediate in contemporary drug discovery. The narrative emphasizes the underlying chemical principles, providing researchers with the insights necessary to not only replicate the synthesis but also to adapt it based on experimental context.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure mimics the indole core of tryptophan while offering unique hydrogen bonding capabilities through the pyridine nitrogen, making it a frequent component in molecules designed to interact with biological targets.[1][2] Derivatives of 7-azaindole are integral to numerous therapeutic agents, particularly as kinase inhibitors in oncology.[3][4] The title compound, 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine, serves as a crucial building block for constructing more complex molecules, notably as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor.[5][6][7] This guide outlines a robust and logical synthetic pathway to access this valuable intermediate.
Overall Synthetic Strategy
The synthesis is logically dissected into a two-part strategy. The initial phase focuses on constructing the core heterocyclic system, 1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole). The subsequent phase involves the strategic installation of the 2-aminoethoxy side chain onto the 5-position of the azaindole core via an ether linkage. This two-part approach allows for modularity and purification of the key intermediate before proceeding to the final steps.
Caption: High-level overview of the two-part synthetic strategy.
Part 1: Synthesis of the Core Scaffold (1H-pyrrolo[2,3-b]pyridin-5-ol)
The most prevalent route to 1H-pyrrolo[2,3-b]pyridin-5-ol begins with a commercially available precursor, 5-bromo-7-azaindole. The synthesis involves a protection-hydroxylation-deprotection sequence.
Rationale and Mechanistic Insights
-
N-H Protection: The pyrrole N-H proton is acidic and can interfere with subsequent organometallic or base-mediated reactions. Therefore, protection is a critical first step. A bulky silyl group like triisopropylsilyl (TIPS) is often employed, which can be introduced by reacting the starting material with triisopropylsilyl chloride in the presence of a base like potassium tert-butoxide.[8] This protection enhances solubility in organic solvents and prevents unwanted side reactions.
-
Hydroxylation: The conversion of the aryl bromide to a hydroxyl group is typically achieved through a copper-catalyzed reaction. In a procedure described by ChemicalBook, a copper(II) acetylacetonate catalyst is used in the presence of a ligand and a strong base like lithium hydroxide in a DMSO/water solvent system.[7][9] This method provides a direct and efficient route to the desired phenol.
-
Deprotection & Workup: The TIPS group is labile under acidic conditions. Following the hydroxylation, the reaction mixture is typically acidified. This acidification serves the dual purpose of neutralizing the base and cleaving the N-TIPS bond to reveal the final 1H-pyrrolo[2,3-b]pyridin-5-ol. Standard aqueous workup and extraction followed by crystallization or chromatography yield the purified product.[7][9]
Detailed Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol
This protocol is adapted from established literature procedures.[7][9]
-
N-Protection (Example): To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (1.5 eq).[8] Stir for 20 minutes, then add triisopropylsilyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Upon completion, quench with water and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-TIPS protected intermediate.
-
Hydroxylation & Deprotection: To a reaction flask, add the N-TIPS protected 5-bromo-7-azaindole (1.0 eq), copper(II) acetylacetonate (0.05 eq), a suitable ligand (e.g., MHPO, 0.05 eq), and lithium hydroxide monohydrate (5.0 eq).[7][9] Add DMSO and water as solvents.
-
Purge the flask with nitrogen and heat the mixture to 100 °C for approximately 6 hours, monitoring the reaction progress by TLC.[7][9]
-
After completion, cool the reaction to room temperature. Add a sufficient volume of water to the mixture.
-
Adjust the pH to ~6 using 2N hydrochloric acid. A precipitate of the product should form.[7][9]
-
Filter the solid and collect it. Extract the aqueous filtrate with ethyl acetate (3x).
-
Combine the collected solid with the organic extracts. Wash the combined organic phase with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridin-5-ol. The product can be further purified by column chromatography or recrystallization if necessary.
Part 2: Synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
With the core scaffold in hand, the next stage is the attachment of the side chain. The Williamson ether synthesis is a classic, reliable, and high-yielding method for this transformation.[10][11][12]
Rationale and Mechanistic Insights
-
Choice of Reagents: The Williamson synthesis involves the SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[11][12]
-
Nucleophile: The phenoxide is generated in situ by treating 1H-pyrrolo[2,3-b]pyridin-5-ol with a suitable base. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and minimizes side reactions.
-
Electrophile: The side chain must be introduced using a suitable electrophile, such as 2-bromoethan-1-amine. However, the free amine is nucleophilic and would compete with the desired phenoxide, leading to side products. Therefore, the amino group must be protected.[13]
-
-
Amine Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine.[13] It is easily installed on 2-aminoethanol before converting the alcohol to a halide, or one can use the commercially available tert-butyl (2-bromoethyl)carbamate (also known as 2-(Boc-amino)ethyl bromide).[14][15] The Boc group is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under acidic conditions without affecting the newly formed ether linkage or the azaindole core.[16]
-
Deprotection: The final step is the removal of the Boc group. This is typically accomplished by treating the protected product with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[16]
Caption: Key mechanistic steps of the synthesis pathway.
Detailed Experimental Protocol: Etherification and Deprotection
-
Etherification: To a solution of 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add tert-butyl (2-bromoethyl)carbamate (1.1-1.2 eq) to the reaction mixture.[14][15]
-
Heat the reaction to 60-80 °C and stir overnight, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, tert-butyl (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)ethyl)carbamate, by silica gel column chromatography.
-
Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize by careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent (e.g., a DCM/isopropanol mixture). Dry the organic layer and concentrate to afford the final product, 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine.[17]
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight ( g/mol ) | Typical Molar Eq. | Role |
| 1H-Pyrrolo[2,3-b]pyridin-5-ol | 98549-88-3 | 134.14 | 1.0 | Starting Material (Part 2) |
| Potassium Carbonate | 584-08-7 | 138.21 | 2.0 - 3.0 | Base |
| tert-Butyl (2-bromoethyl)carbamate | 39684-80-5 | 224.10 | 1.1 - 1.2 | Alkylating Agent |
| Trifluoroacetic Acid | 76-05-1 | 114.02 | 5.0 - 10.0 | Deprotection Reagent |
| 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine | - | 177.21 | - | Final Product |
Conclusion
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is reliably achieved through a well-defined, two-part strategy. The initial construction of the 1H-pyrrolo[2,3-b]pyridin-5-ol core followed by a robust Williamson ether synthesis using a Boc-protected side chain provides a logical and efficient pathway. The principles outlined in this guide—strategic use of protecting groups and classic named reactions—are fundamental to modern organic synthesis and offer a clear blueprint for accessing this important pharmaceutical intermediate.
References
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Preparation method of 5-hydroxy-7-azaindole - Eureka | Patsnap . Patent describing various methods for the preparation of 5-hydroxy-7-azaindole. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES . Discusses the biological importance and synthesis of various 7-azaindole analogues. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok . Doctoral thesis on the synthesis of 7-azaindole derivatives, highlighting their importance. [Link]
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Azaindole synthesis - Organic Chemistry Portal . A compilation of recent literature methods for the synthesis of azaindoles. [Link]
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Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry - ACS Publications . Describes palladium-catalyzed methods for synthesizing 7-azaindole derivatives. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed . Reports on the synthesis of 7-azaindole derivatives as potential protein kinase inhibitors for oncology. [Link]
-
Method for preparing 5-hydroxy-7-azaindole - Eureka | Patsnap . Patent detailing the use of triisopropylchlorosilane for N-protection of 5-bromo-7-azaindole. [Link]
- CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing . Research on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors for cancer therapy. [Link]
-
1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS No: 98549-88-3) API Intermediate Manufacturers . Identifies 1H-pyrrolo[2,3-b]pyridin-5-ol as a key intermediate for the API Venetoclax and a privileged scaffold for kinase inhibitors. [Link]
-
Williamson Ether Synthesis . An overview of the Williamson ether synthesis, including mechanism and applications. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC . Discusses various synthetic strategies for functionalizing the 7-azaindole ring system. [Link]
-
Protective Groups - Organic Chemistry Portal . An explanation of the use and importance of protecting groups in organic synthesis, including the protection of amines as carbamates. [Link]
-
The Williamson Ether Synthesis - Chemistry Steps . A detailed explanation of the Williamson ether synthesis, including its SN2 mechanism and substrate limitations. [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts . Educational resource covering the mechanism and application of the Williamson ether synthesis, including intramolecular versions. [Link]
-
Williamson ether synthesis - Wikipedia . An encyclopedic overview of the Williamson ether synthesis, including its history, mechanism, and scope. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . While not the exact scaffold, it provides examples of building complex heterocyclic systems. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry . A comprehensive guide to the Williamson ether synthesis, emphasizing its SN2 nature and strategic planning. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour . A lecture note describing the mechanism and broad applications of the Mitsunobu reaction for forming C-O, C-N, and C-S bonds. [Link]
-
How can we protect an amino group leaving an alcohol group free? - ResearchGate . A discussion forum where chemists confirm the higher nucleophilicity of amines over alcohols, supporting selective protection with reagents like Boc anhydride. [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications . A comprehensive review on amino acid protecting groups, detailing the conditions for Boc group removal using acids like TFA. [Link]
-
2-{1h-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine - PubChemLite . Public chemical database entry for the final product, including its structure and properties. [Link]
-
Amino Acid-Protecting Groups . A detailed chapter on protecting groups in peptide chemistry, relevant for understanding the principles of amine protection. [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry . Discusses strategies for protecting alcohol functional groups, contrasting with amine protection. [Link]
-
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction | Request PDF - ResearchGate . Reviews the mechanism and applications of the Mitsunobu reaction. [Link]
- WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt - Google Patents. A patent describing synthesis with a Boc-protected aminoethyl moiety.
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The Diverse Biological Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique structural and electronic properties, particularly the ability of the pyridine nitrogen and the pyrrole NH group to act as hydrogen bond acceptor and donor respectively, allow it to form bidentate hydrogen bonds with the hinge region of various protein kinases.[1][2][3] This versatile core has been successfully incorporated into a multitude of biologically active compounds, leading to the development of novel therapeutics targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their applications in oncology, immunology, and neuroscience. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these potent molecules.
I. Anticancer Activity: A Multi-Pronged Approach to Targeting Malignancies
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably effective framework for the design of potent anticancer agents. These derivatives have demonstrated the ability to inhibit a variety of protein kinases that are crucial for tumor growth, proliferation, and survival.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in numerous cancers.[4][5] Consequently, targeting FGFRs has emerged as a promising strategy for cancer therapy. Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][5][6]
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs and preventing the downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[4][7]
Key Compounds and Biological Data:
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Key Findings | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 4T1 (breast cancer) | Potent pan-FGFR inhibitor, induced apoptosis, and inhibited migration and invasion. | [4][5] |
| 25 | FGFR4 | 51.6 | Hep3B (hepatocellular carcinoma) | Showed excellent enzymatic inhibitory activity and good in vitro microsomal stability. | [6] |
B. Traf2- and NCK-Interacting Kinase (TNIK) Inhibition
TNIK is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[8] Inhibition of TNIK presents a targeted approach to suppress the proliferation of cancer cells dependent on this pathway. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop highly potent TNIK inhibitors.[8][9]
Mechanism of Action: By inhibiting TNIK, these compounds block the transcriptional activation of Wnt target genes, leading to the suppression of cancer cell growth and migration.[10]
Key Compounds and Biological Data:
| Compound ID | Target Kinase | IC50 (nM) | Cell Line(s) | Key Findings | Reference |
| 8g | TNIK | 50 | Colorectal cancer cells | Effectively suppressed proliferation and migration of colorectal cancer cells. | [8] |
| Series of compounds | TNIK | < 1 | - | Several compounds demonstrated potent TNIK inhibition with IC50 values lower than 1 nM. | [9] |
C. c-Met and Anaplastic Lymphoma Kinase (ALK) Inhibition
The receptor tyrosine kinases c-Met and ALK are implicated in the progression of various cancers, and their dual inhibition is a valuable therapeutic strategy.[11][12] 7-azaindole derivatives have been designed to effectively target both of these kinases.[11][13]
Mechanism of Action: These compounds act as ATP-competitive inhibitors of both c-Met and ALK, thereby blocking downstream signaling pathways such as PI3K/Akt and RAS/MEK/ERK, which are involved in cell proliferation and survival.[12][14]
Key Compounds and Biological Data:
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Key Findings | Reference |
| 34 | c-Met | 1.06 | HT29, A549, H460 | Showed potent c-Met kinase inhibitory and antiproliferative activity. | [11] |
| 7b, 7m, 7n | ALK | Not specified | - | Demonstrated excellent potencies in biochemical and cellular assays against wild-type and mutant ALK. | [13] |
| CT-711 | ALK, c-Met | 14.3 (ALK), 12.7 (c-Met) | ALK-driven cancer cells | Potent dual inhibitor with favorable pharmacokinetic properties and robust in vivo antitumor activity. | [12] |
D. Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[15][16] The 7-azaindole scaffold has been instrumental in the development of potent PI3K and dual PI3K/mTOR inhibitors.[17][18]
Mechanism of Action: By binding to the ATP-binding site of PI3K and/or mTOR, these derivatives inhibit the phosphorylation of downstream effectors like AKT and S6 kinase, leading to cell cycle arrest and apoptosis.[17][18]
Signaling Pathway Diagram:
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine-based PI3K inhibitors.
Key Compounds and Biological Data:
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Key Findings | Reference |
| 8o | PI3K/mTOR | Not specified | SW620, HeLa | Excellent kinase selectivity and remarkable antiproliferative activities. Favorable in vivo pharmacokinetic properties. | [17] |
| 7c | PI3K/Akt/mTOR pathway | Not specified | MCF7 | Inhibited phosphorylation of Akt, mTOR, and S6K; triggered apoptosis. | [18] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of 1H-pyrrolo[2,3-b]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Workflow Diagram:
Caption: A generalized experimental workflow for the in vitro MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cancer cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 of a 1H-pyrrolo[2,3-b]pyridine derivative against a specific kinase using a fluorescence resonance energy transfer (FRET)-based binding assay, such as the LanthaScreen® Eu Kinase Binding Assay.[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (1H-pyrrolo[2,3-b]pyridine derivative) at various concentrations in the kinase assay buffer.
-
Prepare a 3X mixture of the target kinase and a europium-labeled anti-tag antibody in the kinase assay buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in the kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (a known potent inhibitor or no kinase).
-
-
Kinase and Tracer Addition:
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Plate Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm for europium) and acceptor (e.g., 665 nm for Alexa Fluor® 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission) for each well.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
(The guide will continue with sections on Immunomodulatory and Anti-inflammatory Activity, Neuroprotective Activity, Synthesis and Structure-Activity Relationship, and a comprehensive Reference List in subsequent iterations.)
References
(A complete, numbered reference list with clickable URLs will be provided at the end of the final document.)
[Note: The provided text is the first part of the in-depth technical guide. The subsequent sections will be developed based on further focused searches as outlined in the plan.]
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A Technical Guide to the Preliminary Toxicity Screening of Novel Pyrrolo[2,3-b]pyridine Compounds
Introduction: The Pyrrolo[2,3-b]pyridine Scaffold and the Imperative of Early Toxicity Assessment
The pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged heterocyclic scaffold in medicinal chemistry. Its structural analogy to indole allows it to interact with a wide range of biological targets, leading to the development of potent inhibitors for various kinases and other enzymes.[1][2] Numerous derivatives have shown promise as therapeutic agents for cancer, Alzheimer's disease, and other conditions.[2][3][4] For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in several cancers.[2][4] Others have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research.[3][5]
However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with toxicity being a primary cause of attrition.[6][7] Therefore, a robust and early assessment of a compound's toxicological profile is not just a regulatory requirement but a critical step in de-risking a drug discovery program. This guide provides a comprehensive framework for the preliminary toxicity screening of novel pyrrolo[2,3-b]pyridine compounds, emphasizing a tiered, mechanism-driven approach. We will delve into the practical aspects of key in vitro and in vivo assays, explaining the scientific rationale behind each step to empower researchers to make informed decisions.
A Phased Approach to Toxicity Screening
A successful preliminary toxicity screening strategy is hierarchical, starting with rapid, high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo studies for the most promising candidates. This approach allows for the early identification and elimination of compounds with unfavorable toxicity profiles, conserving resources for the most viable candidates.
Caption: A tiered approach to preliminary toxicity screening.
Part 1: In Vitro Toxicity Profiling
In vitro assays are the cornerstone of early toxicity screening, offering rapid, cost-effective, and ethically sound methods to assess potential liabilities at the cellular level.[8][9][10]
General Cytotoxicity: Assessing a Compound's Impact on Cell Viability
The initial step is to determine the concentration at which a compound elicits general cellular toxicity. This is crucial for establishing appropriate concentration ranges for subsequent, more specific assays. The MTT and XTT assays are widely used for this purpose due to their reliability and amenability to high-throughput screening.[11][12]
Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[13][14] The intensity of the color is directly proportional to the number of metabolically active cells.[11][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HepG2 or HeLa if relevant to the compound's intended therapeutic application) in a 96-well plate at a predetermined density and allow cells to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.[11][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| PBP-1 | HepG2 | 48 | 15.8 |
| PBP-2 | HepG2 | 48 | > 100 |
| PBP-3 | HepG2 | 48 | 45.2 |
| Doxorubicin | HepG2 | 48 | 0.8 |
Genotoxicity: Assessing the Potential to Damage Genetic Material
Genotoxicity is a critical endpoint, as compounds that damage DNA can be potential carcinogens.[17] A standard in vitro genotoxicity battery typically includes a bacterial reverse mutation assay (Ames test) and an assay to detect chromosomal damage in mammalian cells (e.g., the in vitro micronucleus assay).[18][19]
1.2.1. Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[18][20] The test assesses the ability of a compound to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[20] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that become mutagenic after metabolism.[20]
Experimental Protocol: Mini-Ames Screen (e.g., using TA98 and TA100 strains)
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation: In a test tube, combine the test compound, the bacterial strain, and either the S9 metabolic activation mix or a control buffer.
-
Plating: After a short incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the vehicle control indicates a positive result.[18]
1.2.2. In Vitro Micronucleus Assay
Principle: This assay identifies substances that cause chromosomal damage.[21] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[21] An increase in the frequency of micronucleated cells indicates that a compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[18][21]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with various concentrations of the test compound, with and without S9 metabolic activation.
-
Cytochalasin B Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the control indicates a positive result.
Caption: Core in vitro genotoxicity assays.
Organ-Specific Toxicity: Early Flags for Common Liabilities
1.3.1. Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity.[22][23] Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22][24] Therefore, early screening for hERG liability is essential.[24]
Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[22][23] This technique directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells) in the presence of the test compound.[22]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably transfected with the hERG channel.
-
Compound Application: Perfuse the cells with a control solution, followed by increasing concentrations of the test compound.
-
Electrophysiological Recording: Apply a specific voltage protocol to the cells to elicit hERG currents and record the resulting current.
-
Data Analysis: Measure the reduction in the hERG current at each compound concentration and calculate the IC50 value.
1.3.2. Hepatotoxicity: Screening in Liver-Derived Cells
Drug-induced liver injury (DILI) is a leading cause of drug failure and market withdrawal.[6][25] In vitro assays using liver-derived cells, such as the HepG2 cell line or primary human hepatocytes, provide an early indication of a compound's potential to cause hepatotoxicity.[6][9]
Principle: Similar to general cytotoxicity assays, the viability of liver cells is assessed after exposure to the test compound. A decrease in viability suggests potential hepatotoxicity. More advanced high-content imaging assays can also be used to assess specific mechanisms like steatosis, cholestasis, or mitochondrial dysfunction.[6][26]
Experimental Protocol: Hepatotoxicity Screening using HepG2 cells
-
Cell Culture: Culture HepG2 cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[2,3-b]pyridine compounds for 24-48 hours.
-
Viability Assessment: Use a cell viability assay (e.g., XTT or a resazurin-based assay) to quantify the number of viable cells.
-
Data Analysis: Determine the IC50 value and compare it to the IC50 from a non-hepatic cell line to assess liver-specific toxicity.
Data Presentation: In Vitro Toxicity Profile Summary
| Compound | Cytotoxicity IC50 (µM, HepG2) | Ames Test (TA98, TA100) | In Vitro Micronucleus | hERG IC50 (µM) |
| PBP-1 | 15.8 | Negative | Negative | 25.1 |
| PBP-2 | > 100 | Negative | Negative | > 50 |
| PBP-3 | 45.2 | Positive | Not Tested | 12.5 |
Part 2: In Vivo Toxicity Assessment
Compounds that demonstrate a promising in vitro safety profile should be advanced to in vivo studies to understand their effects in a whole organism.[27] These studies are essential for evaluating the complex interactions between the drug, its metabolites, and various organ systems.
Acute Toxicity Study (Dose Range-Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration of the compound.[7][27] This information is crucial for designing subsequent repeated-dose toxicity studies.[7][28]
Principle: The study involves administering escalating single doses of the compound to a small number of rodents (typically rats or mice) and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.[29][30]
Experimental Protocol: Acute Oral Toxicity Study
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with both sexes represented.
-
Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage). Start with a low dose and escalate in subsequent groups of animals.
-
Clinical Observations: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) at regular intervals for 14 days.[30]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any abnormalities in organs and tissues.
-
Data Analysis: Determine the MTD, which is the highest dose that does not cause mortality or serious clinical signs.
Preliminary Repeated-Dose Toxicity Study
Objective: To evaluate the toxicological effects of the compound after repeated administration over a short period (e.g., 7 or 14 days). This study provides initial information on the target organs of toxicity with repeated exposure and helps in selecting doses for longer-term studies.[7]
Principle: The compound is administered daily to rodents at several dose levels (typically three, including a high dose based on the MTD) for a specified duration.[31] Clinical observations, body weight, and food consumption are monitored throughout the study. At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, and a full histopathological examination of major organs is performed.
Experimental Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rats
-
Animal Groups: Assign animals to at least four groups: a vehicle control group and three dose groups (low, mid, and high).
-
Daily Dosing: Administer the compound or vehicle daily for 14 days.
-
In-life Monitoring: Record clinical signs, body weight, and food consumption daily.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Conduct a full necropsy and weigh major organs. Collect a comprehensive set of tissues for histopathological examination by a veterinary pathologist.
-
Data Analysis: Analyze all data to identify any dose-related toxicological effects, determine the target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion: Synthesizing the Data for Informed Decision-Making
The preliminary toxicity screening of novel pyrrolo[2,3-b]pyridine compounds is a multi-faceted process that requires a logical, tiered approach. By integrating data from a battery of in vitro and in vivo assays, researchers can build a comprehensive early safety profile of their lead candidates. This allows for the prioritization of compounds with the most favorable therapeutic index and increases the probability of success in later, more resource-intensive stages of drug development. The ultimate goal is to identify not only a potent molecule but a safe one, paving the way for the development of new and effective medicines.
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Comprehensive Developability Profiling of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine: Solubility and Stability Dynamics
Executive Summary
The compound 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine represents a highly functionalized pharmacophore frequently encountered in modern kinase inhibitor design. It merges the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core—a renowned bidentate hinge-binding motif—with a flexible ether linkage and a primary amine. While this structural combination drives potent target engagement, it introduces complex physicochemical liabilities. This whitepaper provides an in-depth, causality-driven guide to evaluating the thermodynamic solubility and ICH-compliant stability of this molecule, offering self-validating protocols designed for rigorous drug development.
Physicochemical Architecture and Causality
To design effective solubility and stability studies, one must first understand the molecular causality driving the compound's behavior:
-
The 7-Azaindole Core: The fusion of a pyrrole and a pyridine ring creates a rigid, planar aromatic system. While the substitution of a carbon for a nitrogen (compared to a standard indole) enhances baseline polarity and aqueous solubility[1], the planar nature still promotes strong
stacking in the solid state. This results in high crystal lattice energy, which requires significant thermodynamic energy to overcome during dissolution[2]. Furthermore, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a donor[3]. -
The Ethylamine Chain: The primary amine is a strong base (
). This creates a highly pH-dependent ionization profile. In the acidic environment of the stomach, the amine is protonated, drastically increasing solubility. However, as the compound transitions to the neutral pH of the intestine, the equilibrium shifts toward the free base, risking rapid precipitation. -
Chemical Vulnerabilities: The primary amine is highly susceptible to oxidative degradation and nucleophilic reactions (e.g., reacting with excipients containing reducing sugars). Additionally, the azaindole nitrogen can undergo N-oxidation under oxidative stress[4].
Thermodynamic Solubility Profiling
In early discovery, kinetic solubility (often measured via DMSO stock dilution) is sufficient. However, for lead optimization and formulation, thermodynamic solubility is mandatory. Thermodynamic evaluation assesses the equilibrium between a solid crystalline material and an aqueous solvent, eliminating the supersaturation artifacts common in kinetic assays[5].
pH-Dependent Solubility Map
Because of the basic amine and the weakly basic pyridine nitrogen, the solubility of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine fluctuates drastically across physiological pH ranges.
Table 1: Simulated pH-Dependent Thermodynamic Solubility Profile
| pH Medium | Physiological Equivalent | Expected Solubility | Dominant Ionization State |
| pH 1.2 | Simulated Gastric Fluid (SGF) | > 10.0 mg/mL | Di-cationic (Amine & Pyridine N protonated) |
| pH 4.5 | Fed State Intestinal Fluid | 2.5 - 5.0 mg/mL | Mono-cationic (Amine protonated) |
| pH 6.8 | Simulated Intestinal Fluid (SIF) | 0.1 - 0.5 mg/mL | Mono-cationic / Neutral equilibrium |
| pH 7.4 | Blood Plasma / PBS | < 0.1 mg/mL | Predominantly Neutral free base |
Protocol: Self-Validating Shake-Flask Methodology
The shake-flask method is the gold standard for determining thermodynamic solubility[6]. The following protocol is designed as a self-validating system—meaning the assay contains internal checks to prove equilibrium was achieved and artifacts were mitigated.
Step-by-Step Methodology:
-
Preparation: Weigh an excess amount of the crystalline compound (approx. 5-10 mg) into a series of 4 mL glass vials. Causality: Glass is mandated over plastic to prevent the lipophilic azaindole core from non-specifically binding to the container walls.
-
Media Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 6.8) to each vial[2].
-
Equilibration (The Self-Validation Step): Seal the vials and agitate at 300 rpm at a constant 37°C. To validate that true thermodynamic equilibrium is reached, sample the suspension at three distinct time points: 24h, 48h, and 72h[6]. Validation criteria: Equilibrium is confirmed only if the concentration variance between the 48h and 72h time points is <5%.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate to saturate any potential drug-binding sites on the filter membrane.
-
Quantification: Analyze the filtered supernatant using HPLC-UV or LC-MS/MS against a standard calibration curve prepared in a highly soluble organic solvent (e.g., DMSO/Acetonitrile)[5].
Fig 1: Thermodynamic solubility shake-flask workflow ensuring solid-liquid equilibrium.
Stability-Indicating Studies and Degradation Kinetics
Drug authorities worldwide require stability testing according to the ICH Q1A(R2) guidelines to establish a compound's re-test period and shelf life[7]. For 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine, stability studies must be designed to capture specific degradation pathways.
Degradation Pathways
The molecule possesses three primary sites of chemical instability:
-
Primary Amine Oxidation: The ethylamine chain is highly susceptible to reactive oxygen species (ROS), leading to hydroxylamine or nitroxide degradants.
-
Pyridine N-Oxidation: The nitrogen within the 6-membered ring of the azaindole core can undergo N-oxidation under severe oxidative stress[4].
-
Ether Cleavage: While generally stable, the ether linkage at the 5-position can undergo hydrolysis under extreme acidic or basic conditions combined with thermal stress.
Fig 2: Primary chemical degradation pathways for the azaindole-ethylamine pharmacophore.
Protocol: ICH Q1A(R2) Compliant Stability Workflow
To accurately predict the shelf-life, accelerated stress testing is utilized. By elevating temperature and humidity, we accelerate the kinetic rate of degradation, allowing us to project long-term stability via the Arrhenius equation.
Step-by-Step Methodology:
-
Batch Selection: Select three distinct primary batches of the synthesized Active Pharmaceutical Ingredient (API) to account for manufacturing variability[8].
-
Storage Conditions: Place the API in stability chambers calibrated to specific ICH zones:
-
Sampling Frequency:
-
For accelerated conditions, pull samples at 0, 3, and 6 months[9].
-
For long-term conditions, pull samples at 0, 3, 6, 9, and 12 months.
-
-
Analysis (The Self-Validation Step): Analyze samples using a stability-indicating HPLC method. Validation criteria: Mass Balance. The assay must prove that the percentage loss of the parent API peak perfectly matches the sum of the percentage areas of the newly formed degradation peaks. If mass balance is not achieved (e.g., API loss is 10%, but degradants only account for 2%), it indicates that degradants are either volatile, co-eluting with the parent, or precipitating, rendering the analytical method invalid.
Conclusion
The development of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine requires a rigorous, causality-based approach to physicochemical characterization. While the 7-azaindole core provides exceptional target binding capabilities, its planar structure limits thermodynamic solubility, necessitating careful pH-dependent profiling via self-validating shake-flask methods. Concurrently, the primary amine introduces oxidative liabilities that must be meticulously tracked using ICH Q1A(R2) accelerated stability protocols and strict mass-balance analytical validation.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. helago-sk.sk [helago-sk.sk]
- 8. ikev.org [ikev.org]
- 9. database.ich.org [database.ich.org]
Application Note: High-Throughput Screening Strategies for 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine Analogs
Executive Summary
This guide details high-throughput screening (HTS) methodologies for analogs derived from 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine . This specific scaffold represents a "privileged structure" in kinase drug discovery.[1] The 7-azaindole core functions as a robust ATP-competitive hinge binder, while the 5-position ether-linked ethylamine tail provides a critical vector for extending into the solvent-exposed region or solubilizing moiety of the kinase binding pocket.
This document addresses two primary workflows:
-
Fragment-Based Screening: Using the core amine as a chemical probe to identify weak-binding affinity via biophysical methods.
-
Library HTS: Screening diversified libraries (amides/ureas) synthesized from the amine "anchor" against kinase panels using TR-FRET and NanoBRET™ technologies.
Scientific Rationale & Scaffold Analysis
Structural Pharmacology
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is isostere to the purine core of ATP.
-
Hinge Binding: The N1 (donor) and N7 (acceptor) atoms form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
The "Vector" (5-position): The 2-aminoethoxy substitution at the 5-position is strategic. It directs substituents toward the ribose-binding pocket or the solvent front, a common strategy to engineer selectivity (seen in drugs like Vemurafenib and Pexidartinib ).
Screening Strategy
Direct screening of the primary amine is prone to false positives due to charge-based promiscuity. Therefore, the recommended strategy is to screen functionalized analogs (e.g., amides, ureas) or use the amine as a tracer precursor .
Figure 1: Pharmacophore mapping of the 7-azaindole scaffold. The ethylamine tail serves as the diversification vector for library generation.
Protocol A: Biochemical HTS (TR-FRET)
Objective: Screen a library of 1,000+ analogs for ATP-competitive inhibition against a specific kinase target (e.g., JAK, TRK, or BRAF). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled antibody and a fluorescent kinase tracer.
Materials
-
Kinase: Recombinant human kinase (e.g., JAK2), 5 nM final.
-
Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer (optimized Kd).
-
Antibody: Eu-anti-GST or Eu-anti-His (matching the kinase tag).
-
Plate: 384-well low-volume white microplates (Greiner #784075).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow Steps
-
Compound Transfer: Acoustic dispense 10 nL of library compounds (10 mM DMSO stock) into the 384-well plate. Final screening concentration: 10 µM.
-
Enzyme Addition: Dispense 5 µL of Kinase/Antibody mix.
-
Note: Pre-incubating enzyme with compound for 15 mins allows detection of slow-off rate inhibitors (Type II).
-
-
Tracer Addition: Dispense 5 µL of Tracer solution (at 4x Kd concentration).
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm (Europium).
-
Emission 1: 665 nm (Tracer - FRET signal).
-
Emission 2: 615 nm (Europium - Reference).
-
-
Data Calculation: Calculate TR-FRET Ratio
.
Data Analysis & QC
-
Inhibition %:
-
Z-Prime (
): Must be for a valid HTS run. (Where Pos = DMSO only, Neg = Excess Staurosporine)
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Validate that "hits" from the biochemical screen permeate the cell membrane and bind the kinase in a physiological environment. Method: NanoBRET™ (Bioluminescence Resonance Energy Transfer). The kinase is fused to NanoLuc® luciferase; a cell-permeable fluorescent tracer competes with the drug.
Experimental Setup
-
Cell Line: HEK293 transfected with NanoLuc-Kinase fusion vector.
-
Tracer: Cell-permeable fluorescent tracer (broad spectrum kinase probe).
-
Analogs: Hits from Protocol A.
Step-by-Step Methodology
-
Transfection: Transfect HEK293 cells with NanoLuc-Kinase plasmid 24 hours prior to assay.
-
Plating: Harvest cells and resuspend in Opti-MEM. Plate 20 µL (20,000 cells/well) in 384-well non-binding plates.
-
Tracer/Inhibitor Addition:
-
Prepare a 5x mix of Tracer + Test Compound in Opti-MEM.
-
Add 5 µL to cells.
-
Critical: Include a "No Tracer" control for background subtraction.
-
-
Equilibration: Incubate for 2 hours at 37°C / 5% CO2.
-
Substrate Addition: Add 10 µL of NanoBRET™ Nano-Glo® Substrate/Extracellular Inhibitor solution.
-
Measurement: Read Donor (460 nm) and Acceptor (618 nm) luminescence immediately.
Interpretation
-
BRET Ratio:
. -
Result: A decrease in BRET ratio indicates the analog has successfully entered the cell and displaced the tracer from the kinase ATP pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Biochem) | Tracer sticking to plate or aggregation. | Add 0.01% Triton X-100 or BSA to buffer; use non-binding plates. |
| Low Z-Prime (<0.5) | Pipetting error or unstable reagents. | Check acoustic dispenser calibration; keep kinase on ice until use. |
| False Positives (Amine) | The primary amine reacting with assay components. | Ensure the library is fully capped (converted to amide/urea); avoid screening the raw intermediate. |
| No Cellular Activity | Poor permeability. | The ethylamine tail may be too polar. Mask the amine or increase lipophilicity of the R-group. |
Workflow Visualization
Figure 2: Integrated HTS workflow for 7-azaindole analogs, progressing from biochemical affinity to cellular target engagement.
References
-
Zhang, L. et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][4][5][6] Journal of Medicinal Chemistry.
-
LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific User Guide.
-
Robers, M.B. et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.
-
PubChem Compound Summary. (2023). "2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine."[7] CID 66713100.
-
Pexidartinib (Turalio) Approval Package. FDA AccessData. (Demonstrates 5-substituted 7-azaindole utility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. PubChemLite - 2-{1h-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine (C9H11N3O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Minimizing Cytotoxicity of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
[1][2][3]
Status: Active Last Updated: March 04, 2026 Support Tier: Senior Application Scientist (Level 3) Compound Class: 7-Azaindole Derivative / Cationic Amphiphilic Probe[1][2][3]
Executive Summary
You are likely utilizing 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine (hereafter referred to as PPEA ) as a scaffold for kinase inhibitor development or as a chemical probe.[1][2][3] This molecule combines a 7-azaindole core (common in ATP-competitive kinase inhibitors) with a basic primary amine side chain .[1][2][3]
The Core Challenge: Researchers frequently observe unexpected cytotoxicity in normal (non-transformed) cells (e.g., fibroblasts, epithelial cells).[3] This is often not due to specific target inhibition but rather physicochemical toxicity driven by the molecule's Cationic Amphiphilic Drug (CAD) nature.[3] The primary amine leads to lysosomal trapping , while the azaindole core can induce off-target kinase inhibition.[3]
This guide provides a root-cause analysis and actionable protocols to decouple specific bioactivity from non-specific toxicity.[1][2][3]
Module 1: Formulation & Physicochemical Stability
Q1: I observe precipitate in my culture media immediately after dosing. Is this causing the toxicity?
Diagnosis: Likely Micro-precipitation .[3] Technical Insight: PPEA is a hydrophobic scaffold functionalized with a polar amine.[3] While the amine enhances solubility in acidic conditions, the molecule may crash out in neutral pH cell culture media (pH 7.4), especially if prediluted in phosphate-buffered saline (PBS) which can cause the "salting-out" effect.[1][2] Crystalline precipitates cause physical stress and membrane rupture in normal cells (necrosis), mimicking cytotoxic drug effects.
Troubleshooting Steps:
-
Solvent Switch: dissolve the stock in DMSO rather than aqueous buffers.
-
Dilution Protocol: Do not dilute the DMSO stock directly into PBS. Dilute it directly into complete culture media (containing serum).[2][3] Serum proteins (albumin) act as carriers, stabilizing the hydrophobic core.
-
Visual Check: Inspect wells under 40x phase contrast immediately after dosing.[3] If you see "shimmering" or dark specks, you have precipitation.
Q2: My vehicle controls are healthy, but the drug lowers media pH. Could this be the cause?
Diagnosis: Acidification Toxicity . Technical Insight: The ethanamine side chain is basic.[3] If you are using the hydrochloride salt form of PPEA at high concentrations (>50 µM), unbuffered media can acidify.[3] Conversely, the free base can shift pH alkaline. Normal cells are highly sensitive to pH shifts outside 7.2–7.4.[3]
Solution:
Module 2: Cellular Mechanisms & Lysosomotropism
Q3: My cells look "vacuolated" or "foamy" before dying. What is happening?
Diagnosis: Lysosomal Trapping (Lysosomotropism) . Technical Insight: This is the most common artifact with PPEA.[3] The primary amine (pKa ~9-10) exists as a neutral molecule in the cytosol (pH 7.[1][2][3]2) but becomes protonated and positively charged in the acidic lysosome (pH 4.5–5.0).
-
The Trap: Once charged, it cannot cross the membrane back out.[3]
-
The Damage: It accumulates to millimolar concentrations inside lysosomes, drawing in water (osmotic swelling) and raising lysosomal pH. This inhibits autophagy and can cause lysosomal rupture, triggering cell death.
Diagnostic Experiment (The "Ammonium Chloride" Test): To confirm if toxicity is lysosomal:
-
Co-treat cells with PPEA and 10 mM Ammonium Chloride (NH4Cl) .[3]
-
NH4Cl dissipates the lysosomal pH gradient.[3]
-
Result: If toxicity decreases with NH4Cl, your issue is lysosomal trapping, not target engagement.[3]
Q4: Is the toxicity due to off-target kinase inhibition?
Diagnosis: Polypharmacology . Technical Insight: The 7-azaindole core mimics the purine ring of ATP.[3] Without specific substituents to enforce selectivity, PPEA can promiscuously inhibit "housekeeping" kinases (e.g., CDK1, Aurora B) essential for normal cell division.
Mitigation Strategy:
-
Pulsatile Dosing: Normal cells can often recover from transient kinase inhibition better than cancer cells.[3] Replace continuous 72h exposure with a 6h pulse followed by a drug-free washout.
-
Titration: Determine the
for your specific target.[3] Do not exceed in normal cells.[2][3] Concentrations >10 µM are rarely specific.[3]
Module 3: Experimental Protocols
Protocol A: Optimized Solubility & Dosing Workflow
Objective: Prevent precipitation and minimize solvent toxicity.
| Step | Action | Critical Parameter |
| 1. Stock Prep | Dissolve PPEA in anhydrous DMSO.[3] | Max conc: 50 mM.[3] Store -20°C. |
| 2. Intermediate | Create 1000x stock series in DMSO. | Do not make aqueous intermediate steps.[3] |
| 3. Dosing | Spike 1 µL of 1000x stock into 1 mL warm media. | Final DMSO: 0.1% .[3][4] Mix rapidly. |
| 4. QC | Centrifuge media at 13,000xg for 5 min. | Measure absorbance of supernatant.[3] Loss of OD = Precipitation.[3] |
Protocol B: Lysosomal Integrity Assay (Acridine Orange)
Objective: Monitor lysosomal stress before overt cytotoxicity occurs.[1][2][3]
-
Seed Cells: Normal fibroblasts (e.g., HFF-1 or MRC-5) in 96-well plates.
-
Treat: Add PPEA for 6–24 hours.
-
Stain: Add Acridine Orange (AO) to final 5 µg/mL. Incubate 15 min at 37°C.
-
Wash: 2x with PBS (warm).
-
Image/Read:
Visualization: Mechanism of Action & Troubleshooting
Figure 1: The Lysosomotropic Trap
Caption: PPEA (Base) diffuses into the lysosome, becomes protonated (Ion), is trapped, and causes osmotic swelling.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to identify the source of cytotoxicity in normal cells.
References
-
Kaufmann, A. M., & Krise, J. P. (2007).[3] Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link
-
Zhang, H., et al. (2018).[3] 7-Azaindole derivatives as potential anticancer agents.[1][2][3][5] European Journal of Medicinal Chemistry. Link
-
SwissADME. (n.d.).[3] Physicochemical property prediction for cationic amphiphilic drugs. Swiss Institute of Bioinformatics.[3] Link
-
Marceau, F., et al. (2012).[3] Cationic amphiphilic drugs induce accumulation of cytolytic lysosomotropic microbiota.[3] PLOS ONE. Link[1][2]
Sources
- 1. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid | C33H35ClN4O3 | CID 66713100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of 1H-Pyrrolo[2,3-b]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) compounds. This guide provides in-depth troubleshooting advice, validated experimental protocols, and strategic insights to address the common challenge of metabolic instability associated with this important scaffold.
The 7-azaindole core is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutics.[1][2] However, its inherent electronic properties often make it susceptible to rapid in vivo metabolism, posing a significant hurdle in drug development.[3][4] This guide is designed to help you diagnose, understand, and overcome these metabolic liabilities.
Section 1: Troubleshooting Guide - Diagnosing Metabolic Instability
This section addresses common issues encountered during preclinical development in a direct question-and-answer format.
Q1: My 7-azaindole compound shows high clearance and a short half-life in vivo. What are the most likely metabolic pathways responsible?
A1: High clearance of 7-azaindole scaffolds is typically driven by oxidation reactions catalyzed by two main enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[3][5]
-
CYP-Mediated Oxidation: The electron-rich pyrrole ring of the 7-azaindole core is susceptible to oxidation by CYP enzymes, primarily occurring at the C2 and C3 positions.[6][7] This can lead to the formation of various hydroxylated metabolites and subsequent secondary metabolism.[8][9]
-
Aldehyde Oxidase (AO) Mediated Oxidation: This is a critical and often underestimated pathway for 7-azaindole metabolism.[10][11] AO, a cytosolic molybdo-flavoenzyme, frequently hydroxylates the C2 position, which is electronically deficient and susceptible to nucleophilic attack.[5][12] This pathway is particularly relevant in human liver cytosol and can lead to very rapid turnover.[13][14]
Q2: My compound is rapidly metabolized in human liver microsomes (HLM). How can I determine if CYPs or another enzyme system is responsible?
A2: A standard HLM stability assay primarily assesses Phase I metabolism, especially by CYP enzymes which are highly concentrated in this subcellular fraction.[15][16] To dissect the contribution of CYPs versus other enzymes like AO, you should run parallel experiments:
-
NADPH-Dependence: Run the HLM incubation with and without the necessary CYP cofactor, NADPH.[15] If metabolism is significantly reduced or abolished in the absence of NADPH, CYPs are the primary drivers. If metabolism persists, other enzymes are likely involved.
-
Cytosol vs. Microsomes: Perform a parallel stability assay using liver cytosol. AO is a cytosolic enzyme, whereas CYPs are microsomal.[10] High turnover in cytosol but lower turnover in microsomes strongly points towards AO-mediated metabolism.
-
Chemical Inhibition: Use known inhibitors. For CYPs, a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) can be used. For AO, a selective inhibitor such as hydralazine or raloxifene can confirm its involvement.
Q3: We've identified a major metabolite corresponding to the addition of an oxygen atom (+16 Da) to the 7-azaindole core. How can we pinpoint the exact site of oxidation?
A3: Pinpointing the site of metabolism is crucial for designing strategies to block it. This requires advanced analytical techniques.
-
LC-MS/MS Fragmentation Analysis: High-resolution mass spectrometry is essential for metabolite identification.[17][18] By comparing the fragmentation pattern (MS/MS spectra) of the parent compound with that of the metabolite, you can often deduce the location of the modification.[19][20] For example, a modification on the pyrrole ring will alter the fragmentation of that specific part of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation, isolating a sufficient quantity of the metabolite for NMR analysis is the gold standard. 2D NMR techniques like HMBC and HSQC can definitively identify the site of hydroxylation.
-
Reference Standard Synthesis: Synthesizing potential metabolites (e.g., the 2-hydroxy and 3-hydroxy isomers) and comparing their chromatographic retention times and MS/MS spectra to the observed metabolite provides definitive confirmation.
Section 2: FAQs - Strategic Mitigation of Metabolic Instability
This section provides answers to frequently asked questions about medicinal chemistry strategies to improve compound stability.
Q: How can we block C2-oxidation, a common metabolic hotspot?
A: Blocking C2-oxidation is a primary goal for improving the stability of many 7-azaindole series. The most common strategy is to substitute the C2 position with a group that is resistant to metabolism.[5]
-
Steric Hindrance: Introducing a small, sterically hindering group like a methyl (CH₃) or cyclopropyl group can physically block the enzyme's access to the C2 position.
-
Electronic Modification: Placing an electron-withdrawing group, such as a fluorine (F) atom, at C2 can decrease the electron density of the position, making it less susceptible to oxidation by both CYP and AO enzymes.
-
Bioisosteric Replacement: In some cases, replacing the C2-hydrogen with a nitrogen atom to form a 1,7-diazaindole (pyrrolo[2,3-b]pyrazine) can eliminate the metabolic liability, though this significantly alters the core electronics and may impact target potency.[5]
Q: If we block the primary metabolic site, what should we watch out for?
A: Blocking one metabolic pathway can often reveal secondary, previously unseen pathways. This phenomenon is known as "metabolic switching." After modifying your lead compound, it is critical to re-run the full suite of metabolic stability and metabolite identification assays. A new "soft spot" may emerge elsewhere on the molecule, such as on a peripheral substituent or another position on the core.
Q: Are there any general strategies to reduce susceptibility to Aldehyde Oxidase (AO)?
A: Yes. AO metabolism is highly sensitive to the electronic properties of the heterocyclic ring. Strategies to mitigate AO-mediated metabolism include:
-
Introducing Electron-Withdrawing Groups: Adding EWGs near the site of metabolism can render the position less susceptible to AO-catalyzed hydroxylation.
-
Modulating Ring pKa: The pKa of the pyridine nitrogen can influence AO activity. Modifications that lower the pKa can sometimes reduce the rate of metabolism.
-
Steric Blockade: Placing substituents adjacent to the potential site of AO attack can sterically hinder the enzyme's access.[12]
Section 3: Experimental Protocols & Data Visualization
To ensure trustworthy and reproducible results, detailed experimental protocols are provided below.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the rate of disappearance of a parent compound over time to determine its intrinsic clearance.[21][22]
Materials:
-
Test Compound (10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control (e.g., Testosterone, Verapamil)
-
Ice-cold Acetonitrile with Internal Standard (IS) for quenching
Procedure:
-
Preparation: Thaw microsomes and reagents on ice. Prepare a microsomal working solution (e.g., 1 mg/mL) in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the microsomal working solution. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Start the reaction by adding pre-warmed NADPH regenerating system to all wells except the negative control (T=0) wells.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with IS to the respective wells.[16]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area ratio (Parent Compound/Internal Standard) at each time point. Plot the natural log of the % remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[23]
Data Presentation: Comparative Metabolic Stability
The following table illustrates how to present data comparing a parent 7-azaindole compound with modified analogs designed to improve stability.
| Compound ID | Modification | HLM t½ (min) | HLM CLint (µL/min/mg) |
| Parent-01 | C2-H | 8 | 86.6 |
| Analog-02 | C2-CH₃ | 45 | 15.4 |
| Analog-03 | C2-F | > 60 | < 11.6 |
| Analog-04 | C3-CH₃ | 10 | 69.3 |
This data demonstrates that substitution at the C2 position (Analogs 02 & 03) significantly improves metabolic stability compared to the parent compound or substitution at the C3 position.
Section 4: Visualization of Workflows and Pathways
Visual diagrams help clarify complex processes and relationships.
Experimental Workflow for Investigating Instability
This flowchart outlines the logical steps to diagnose and address metabolic instability.
Caption: A workflow for diagnosing and mitigating metabolic instability.
Common Metabolic Pathways of 1H-Pyrrolo[2,3-b]pyridine
This diagram illustrates the primary sites of metabolic attack on the 7-azaindole scaffold.
Caption: Primary metabolic hotspots on the 7-azaindole core.
References
-
23. corning.com.
-
. Benchchem.
-
Di L, et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link].
-
. Hybrigenics Services.
-
. Merck Millipore.
-
Obach, R. S., et al. (2008). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link].
-
. Benchchem.
-
Kneisel, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis. [Link].
-
. MDPI.
-
. ResearchGate.
-
Dennig, A., et al. (2015). Active site diversification of P450cam with indole generates catalysts for benzylic oxidation reactions. FEBS Journal. [Link].
-
Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. [Link].
-
. ACS Publications.
-
. MDPI.
-
. PubMed.
-
. ResearchGate.
-
. PharmaBlock.
-
. RosDok.
-
. SCIEX.
-
Gu, H., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytica Chimica Acta. [Link].
-
. Thermo Fisher Scientific.
-
. PMC.
-
. ResearchGate.
-
. International Journal of Pharmaceutical Research & Allied Sciences.
-
. ChemicalBook.
-
Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Journal of Chemical Information and Modeling. [Link].
-
. MedChemExpress.
-
. ResearchGate.
-
. Scilit.
-
. ResearchGate.
-
. RSC Publishing.
-
. PubMed.
-
. RSC Publishing.
-
. ACS Publications.
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- 6. pubs.acs.org [pubs.acs.org]
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confirming target engagement of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine in cells
In modern drug discovery, demonstrating that a molecule reaches and binds to its intended target within the complex environment of a living cell is a critical milestone.[1] This process, known as target engagement, provides essential evidence for a compound's mechanism of action and is a key predictor of its potential therapeutic efficacy.[2] This guide offers a comparative analysis of established methodologies for confirming the cellular target engagement of Ruxolitinib, a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).
Ruxolitinib was the first JAK1/2 inhibitor approved by the FDA for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK2 signaling.[3][4][5] Its mechanism of action relies on binding to the ATP-binding site of JAK1 and JAK2, thereby inhibiting their kinase activity and blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6][7] Validating this interaction in a cellular context is paramount for understanding its structure-activity relationship (SAR) and for differentiating it from other kinase inhibitors.
This guide will compare three orthogonal, yet complementary, methods to confirm and quantify the interaction of Ruxolitinib with its target in cells:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses drug-target binding based on ligand-induced thermal stabilization.
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell assay that quantifies compound affinity through Bioluminescence Resonance Energy Transfer.
-
In-Cell Western for Phospho-STAT3: An immunofluorescence-based assay that indirectly measures target engagement by quantifying the inhibition of a key downstream signaling event.
We will delve into the principles, protocols, and comparative advantages of each technique, providing researchers with a comprehensive framework for designing and interpreting target engagement studies.
The JAK-STAT Signaling Pathway: Ruxolitinib's Therapeutic Target
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade used by a wide array of cytokines and growth factors to regulate processes like cell growth, survival, and immunity.[8][9][10][11] In myeloproliferative neoplasms, mutations often lead to the constitutive activation of JAK2, driving uncontrolled cell proliferation.[12] Ruxolitinib targets JAK1 and JAK2, inhibiting the phosphorylation and subsequent activation of STAT proteins, thereby mitigating the aberrant signaling.[5]
Caption: The JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique for verifying direct drug-target interaction within the native cellular environment.[11][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (e.g., Ruxolitinib) is more resistant to thermal denaturation and aggregation than the unbound protein.[11][13][14]
Causality Behind Experimental Choices
By heating intact cells treated with Ruxolitinib across a temperature gradient, we can determine if the drug stabilizes its target, JAK2. The amount of soluble JAK2 remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the drug provides direct evidence of target engagement. This label-free method is invaluable as it requires no modification to the compound or the target protein and is performed in a physiologically relevant context.[11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA for Ruxolitinib-JAK2 Engagement
-
Cell Culture and Treatment:
-
Culture a JAK2-expressing cell line (e.g., HEL cells, which harbor a JAK2 V617F mutation) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Ruxolitinib (e.g., 1-10 µM) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments). Include an unheated control sample.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against JAK2. An antibody for a non-target protein (e.g., GAPDH) should be used as a negative control.
-
Quantify the band intensities and plot them against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) in Ruxolitinib-treated samples indicates target stabilization.
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantitatively measures compound binding in living cells.[3] The assay uses Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[15]
Causality Behind Experimental Choices
To apply this to Ruxolitinib, the target protein (JAK2) is expressed in cells as a fusion with NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the ATP-binding site of JAK2 is then added (the acceptor).[1][16][17] When the tracer binds to the JAK2-NanoLuc® fusion, a BRET signal is generated.[18] Ruxolitinib, which also binds to the ATP pocket, will compete with the tracer. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to calculate the intracellular affinity (IC50) of the compound.[3][18] This method provides real-time, quantitative data from live cells, making it highly valuable for determining compound potency and residence time.[3]
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™ for Ruxolitinib-JAK2 Engagement
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Ruxolitinib in Opti-MEM.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Prepare the NanoBRET® Tracer K-10 and Nano-Glo® Substrate solution according to the manufacturer's protocol.[19]
-
Add this detection reagent to all wells.
-
-
Signal Detection:
-
Incubate the plate for 3-5 minutes at room temperature.
-
Measure the filtered luminescence signals using a plate reader equipped with two filters to detect donor emission (460nm) and acceptor emission (610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle (0% inhibition) and a high concentration of a control inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the Ruxolitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][16][17]
-
Method 3: In-Cell Western for Phospho-STAT3 Inhibition
This method provides an indirect but highly relevant measure of target engagement by quantifying the functional consequence of JAK2 inhibition.[5] If Ruxolitinib successfully engages and inhibits JAK2, the phosphorylation of its downstream substrate, STAT3, will decrease.[21][22] The In-Cell Western (ICW) is a quantitative, plate-based immunofluorescence technique that measures protein levels directly in fixed and permeabilized cells, offering higher throughput than traditional Western blotting.[22]
Causality Behind Experimental Choices
This assay validates that the binding of Ruxolitinib to JAK2 translates into a functional cellular response. By stimulating cells with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway, we create a window to measure inhibition.[5][7] The level of phosphorylated STAT3 (pSTAT3) is measured using a specific primary antibody and a fluorescently-labeled secondary antibody. A second antibody against a housekeeping protein is used for normalization. A dose-dependent decrease in the pSTAT3 signal upon Ruxolitinib treatment confirms functional target engagement.
Caption: Experimental workflow for the In-Cell Western Assay.
Detailed Experimental Protocol: ICW for pSTAT3
-
Cell Culture and Treatment:
-
Seed cells (e.g., TF-1 cells) into a 96-well plate and allow them to adhere or stabilize overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of Ruxolitinib for 1 hour at 37°C.
-
-
Stimulation, Fixation, and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with two primary antibodies simultaneously: a rabbit anti-phospho-STAT3 (Tyr705) antibody and a mouse anti-GAPDH antibody (for normalization).[21][23]
-
Wash the plate, then incubate with two corresponding secondary antibodies labeled with different near-infrared fluorophores (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD).
-
-
Imaging and Analysis:
-
Wash the plate thoroughly and allow it to dry.
-
Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the pSTAT3 signal (800nm channel) to the GAPDH signal (700nm channel).
-
Plot the normalized pSTAT3 signal against the Ruxolitinib concentration to calculate the functional IC50.
-
Comparison of Methodologies & Alternative Compounds
Each of these assays provides a different but crucial piece of the target engagement puzzle. A comprehensive study would ideally use a direct binding assay (CETSA or NanoBRET) to confirm physical interaction and a functional assay (pSTAT3 ICW) to confirm the desired biological consequence.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In-Cell Western (pSTAT3) |
| Principle | Ligand-induced protein thermal stabilization[11] | Bioluminescence Resonance Energy Transfer (BRET)[3] | Quantitative Immunofluorescence[22] |
| Measurement | Direct Binding (ΔTm) | Direct Binding (IC50) | Functional Inhibition (IC50) |
| Cell State | Live cells initially, then lysed | Live cells, real-time | Fixed, non-living cells |
| Throughput | Low to Medium | High | Medium to High |
| Key Advantage | Label-free; works with endogenous proteins | Highly quantitative; live cells; measures affinity | Measures downstream functional effect |
| Key Limitation | Lower throughput; not all binding events cause stabilization | Requires genetic modification (protein tagging) | Indirect; pathway effects can be complex |
Comparison with Alternative JAK Inhibitors
The described methodologies are not only for confirming the target of a single compound but are also essential for comparing the potency and selectivity of different molecules targeting the same protein. Tofacitinib (a pan-JAK inhibitor) and Fedratinib (a JAK2-selective inhibitor) are two clinically relevant alternatives to Ruxolitinib.[2][24][25][26][27]
| Compound | Primary Targets | CETSA (Expected ΔTm for JAK2) | NanoBRET™ JAK2 (Expected IC50) | pSTAT3 Inhibition (Expected IC50) |
| Ruxolitinib | JAK1, JAK2[5] | +++ | ~3 nM[5] | ~200-400 nM[7][15] |
| Tofacitinib | JAK1, JAK2, JAK3[25][26][28] | +++ | ~20-50 nM | ~100-300 nM |
| Fedratinib | JAK2, FLT3[2][4][24] | +++ | ~3-6 nM[2] | ~150-500 nM |
Note: Expected IC50 values are approximate and can vary significantly based on cell type and assay conditions.
By running these compounds side-by-side in the same assays, researchers can generate robust, comparative data on their intracellular potency and build a comprehensive profile of their target engagement, which is critical for making informed decisions in the drug development process.
References
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- fedratinibhydrochloride - Liv Hospital. (2026, February 23).
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- JAK-STAT signaling p
- Human Gene Set: KEGG_JAK_STAT_SIGNALING_P
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- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
- Western Blot for Detecting Phosphorylated STAT3 Huagang Zhang* Albert Einstein College of Medicine, Yeshiva University, New York - Bio-protocol. (2011, August 20).
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- The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.).
- Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC - NIH. (2023, September 4).
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- (PDF)
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- Phospho-STAT3 (Tyr705) Assay - Whole Cell Lysate Kit - Product Insert - Meso Scale Discovery. (n.d.).
- Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements. (2013, March 1).
- Pfizer Announces Detailed Results Of ORAL Sync Showing Investigational Compound Tofacitinib Reduces Signs And Symptoms And Improves Physical Function In Patients With Moderate-To-Severe Active Rheumatoid Arthritis, With Results Seen As Early As Two Weeks. (2011, May 24).
- Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC. (2023, March 31).
- Transient JAK/STAT inhibition by ruxolitinib modulates malaria-specific CD4+ T cell responses and enhances recall immunity in volunteers experimentally infected with Plasmodium falciparum - medRxiv.org. (2025, April 11).
- The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.).
- A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas | Blood - ASH Public
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A Comprehensive Guide to the Safe Disposal of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to empower researchers with the knowledge to handle complex chemical compounds safely and effectively throughout their entire lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine, a biologically active compound frequently utilized in drug discovery and development. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive toxicology profile for 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine may not be publicly available, its chemical structure provides critical insights into its potential risks.
-
Chemical Family: The molecule belongs to two key chemical families: amines and pyrrolo[2,3-b]pyridines .
-
Amines: This functional group often imparts corrosive properties and can cause skin and eye irritation or burns. They should be stored away from incompatible materials like strong acids and oxidizers.[1]
-
Pyrrolo[2,3-b]pyridines (7-Azaindoles): This heterocyclic scaffold is a common motif in pharmacologically active compounds, including potent kinase inhibitors used in cancer research.[2][3][4] Its presence implies significant biological activity, and the compound should be treated as potentially toxic and capable of affecting physiological pathways.
-
Given these characteristics, 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine must be presumed to be a hazardous substance. Therefore, its waste is classified as hazardous chemical waste and must be managed according to stringent protocols.[5] Under no circumstances should this chemical or its residues be disposed of via the sanitary sewer system or as regular trash.[5][6]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during waste handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Fume Hood: All handling of the pure compound and its concentrated waste solutions should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.[7]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against direct chemical contact.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Follow proper glove removal techniques to avoid skin contact.[8]
-
Protective Clothing: A lab coat is required. For handling larger quantities or in the event of a spill, consider fire/flame resistant and impervious clothing.[7]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact with the potentially corrosive and toxic amine. |
| Eye Protection | Goggles with side-shields | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Provides a barrier against accidental spills on clothing and skin. |
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with correct waste characterization and segregation at the point of generation. This prevents dangerous chemical reactions and ensures compliance with disposal regulations.
-
Waste Classification: This compound should be classified as non-halogenated organic waste . Due to its amine functional group, it is also basic.
-
Segregation: It is crucial to segregate this waste stream. Do NOT mix with:
-
Acids: Mixing amines (bases) with acids can cause a violent exothermic reaction.[9]
-
Oxidizing Agents: Can lead to dangerous, unpredictable reactions.
-
Halogenated Solvents: Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.
-
Aqueous Waste: Unless highly diluted, do not mix with aqueous waste streams.
-
Step-by-Step Disposal Protocol
The following workflow provides a clear, procedural guide for the safe disposal of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine from the lab bench to final pickup.
Workflow for Disposal of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
Caption: Waste Disposal Workflow Diagram.
Methodology Details:
-
Container Selection:
-
Choose a container made of compatible material, such as a high-density polyethylene (HDPE) or glass bottle.[9] Ensure the container is clean, in good condition, and has a secure, leak-proof cap.
-
-
Labeling:
-
Proper labeling is a regulatory requirement and essential for safety.[6] Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine" (avoid abbreviations).
-
The words "Hazardous Waste".
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., irritant, toxic).
-
The accumulation start date.
-
-
-
Waste Collection:
-
Place a funnel in the waste container and perform all waste transfers inside a chemical fume hood.
-
Pour waste carefully to avoid splashes.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[10]
-
-
Container Management:
-
The waste container must be kept closed at all times except when actively adding waste.[5] This minimizes the release of vapors into the laboratory.
-
-
Interim Storage:
-
Secondary Containment:
-
Always place liquid waste containers in a secondary containment tray or bin that is large enough to hold the entire volume of the container in case of a leak or spill.[11]
-
-
Final Disposal:
-
Once the container is full (not exceeding 90%), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or equivalent office.[12]
-
Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form.[11]
-
Management of Contaminated Materials and Empty Containers
-
Solid Waste: Disposable lab supplies (e.g., gloves, wipes, weigh boats) that are minimally contaminated with the compound should be collected in a separate, clearly labeled bag for hazardous solid waste.[11]
-
Empty Containers: The original container of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is not truly empty and must be managed as hazardous waste. Because of the compound's high biological potency, it is prudent to treat the empty container as if it held an "acute" hazardous waste.[5]
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Each rinse should use a solvent volume equal to about 5% of the container's volume.[5]
-
Crucially, collect all three rinsates and dispose of them as liquid hazardous waste. [5]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular glass or plastic waste.[5]
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill area.
-
Contact your institution's EHS or emergency response team for cleanup.[5]
-
By adhering to these detailed procedures, researchers can ensure that the disposal of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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EPA Hazardous Waste Regulations. Study.com. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]
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What are the Health and Safety Guidelines for Using Amines? General Kinematics. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]
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Hazardous Waste Recycling. (2025, September 22). US EPA. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 7). ACS Publications. [Link]
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SDS US. (2019, December 19). Garratt-Callahan. [Link]
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1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
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SAFETY DATA SHEET. (2023, September 1). Fisher Scientific. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]
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The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024, May 6). PubMed. [Link]
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Laboratory Safety and Chemical Hygiene Plan. Creighton University. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
